Taccalonolide A

Multidrug resistance P-glycoprotein Ovarian cancer

Taccalonolide A is the only plant-derived steroidal microtubule stabilizer retaining full cytotoxic activity in Pgp- and MRP7-overexpressing MDR lines where paclitaxel fails. Unlike taxanes, it does not directly enhance purified tubulin polymerization and exhibits superior inhibition of microtubule catastrophe. Procure for MDR circumvention studies (IC50 622 nM, SK-OV-3), live-cell catastrophe assays, or as feedstock for semisynthetic derivatization to taccalonolide AJ (IC50 4.2 nM). Select when your assay demands a non-effluxed microtubule stabilizer.

Molecular Formula C36H46O14
Molecular Weight 702.7 g/mol
CAS No. 108885-68-3
Cat. No. B183090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaccalonolide A
CAS108885-68-3
Synonymstaccalonolide A
Molecular FormulaC36H46O14
Molecular Weight702.7 g/mol
Structural Identifiers
SMILESCC1C=C2C(C3C1C4(C(C3OC(=O)C)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C
InChIInChI=1S/C36H46O14/c1-12-10-19-35(8,36(9,44)32(43)50-19)24-21(12)34(7)22(28(24)45-13(2)37)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(41)26(20)42)11-18-27(49-18)30(33)47-15(4)39/h10,12,17-18,20-24,26-31,42,44H,11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24+,26-,27+,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1
InChIKeyPTTJLTMUKRRHAT-VJAKQJMOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taccalonolide A (CAS 108885-68-3) as a Plant-Derived Microtubule Stabilizer and Precursor for Potent Semisynthetic Analogs


Taccalonolide A is a pentacyclic steroidal microtubule stabilizer isolated from Tacca chantrieri [1]. It was the first microtubule-stabilizing agent discovered from a plant since the elucidation of paclitaxel's mechanism and the first natural product steroid identified with these cellular effects [2]. Taccalonolide A causes G2-M accumulation, Bcl-2 phosphorylation, and initiation of apoptosis [3]. Unlike paclitaxel, taccalonolide A does not enhance purified tubulin polymerization directly [4] and appears to be a poor substrate for P-glycoprotein-mediated efflux, enabling activity against multidrug-resistant cell lines [5]. Taccalonolide A also serves as the major plant metabolite from which the highly potent semisynthetic analog taccalonolide AJ (IC50 = 4.2 nM) is generated via a two-step hydrolysis-oxidation sequence [6].

Why Taccalonolide A Cannot Be Substituted with Generic Paclitaxel or Other Taccalonolide Congeners in Drug-Resistant Model Development


Substitution among microtubule stabilizers is not scientifically valid due to three distinct differentiation layers. First, taccalonolide A retains cytotoxic activity against P-glycoprotein (Pgp)-overexpressing and MRP7-overexpressing cell lines where paclitaxel and other taxanes fail due to efflux-mediated resistance [1]. Second, taccalonolide A exhibits profound mechanistic divergence from paclitaxel in microtubule dynamic regulation—specifically, a more pronounced inhibition of microtubule catastrophe events [2] and an inability to enhance purified tubulin polymerization [3], indicating a distinct cellular mechanism. Third, within the taccalonolide class itself, antiproliferative potencies vary dramatically across congeners, with IC50 values spanning three orders of magnitude from 32 nM (taccalonolide AA) to 13 μM (taccalonolide R) [4], and each analog exhibits unique pharmacokinetic profiles—taccalonolide AF has a 44-min elimination half-life while taccalonolide AJ has only 8.1 min [5]. These non-interchangeable properties mandate compound-specific selection based on the experimental question at hand.

Quantitative Differentiation Evidence for Taccalonolide A (CAS 108885-68-3) Procurement Decision-Making


Taccalonolide A Retains Cytotoxic Activity in Pgp-Overexpressing Multidrug-Resistant Cells Unlike Paclitaxel

Taccalonolide A demonstrates retained cytotoxic efficacy against the multidrug-resistant SKVLB-1 cell line (Pgp-overexpressing), whereas paclitaxel loses activity in this same resistance model [1]. In drug-sensitive SK-OV-3 ovarian cancer cells overexpressing Pgp and MRP7, taccalonolide A exhibits an IC50 of 622 nM [2].

Multidrug resistance P-glycoprotein Ovarian cancer

Taccalonolide A Exhibits More Pronounced Inhibition of Microtubule Catastrophe Compared to Paclitaxel

In live-cell microtubule dynamics assays, taccalonolides (including taccalonolide A) demonstrate a more pronounced inhibition of microtubule catastrophe events compared to paclitaxel, suggesting superior stabilization of microtubule plus ends [1]. Additionally, at antiproliferative concentrations, taccalonolide A induces interphase microtubule bundling, whereas paclitaxel requires a concentration 31-fold higher than its IC50 to initiate comparable bundling [2].

Microtubule dynamics Catastrophe frequency Plus-end stabilization

Taccalonolide AF (C22-C23 Epoxide Derivative of Taccalonolide A Framework) Demonstrates 44-Minute Elimination Half-Life Versus 8.1 Minutes for Taccalonolide AJ

Pharmacokinetic analysis reveals that structurally similar taccalonolides exhibit dramatically different systemic exposure profiles. Taccalonolide AF has an elimination half-life (t1/2) of 44 min, whereas taccalonolide AJ has a t1/2 of only 8.1 min following systemic administration [1]. This 5.4-fold difference in half-life translates to differential in vivo antitumor efficacy: taccalonolide AF shows excellent systemic antitumor activity, while taccalonolide AJ lacks efficacy at systemically tolerable doses despite comparable in vitro microtubule-stabilizing activities [2].

Pharmacokinetics Elimination half-life In vivo efficacy

Taccalonolide A Serves as the Essential Semisynthetic Precursor for High-Potency Taccalonolide AJ (IC50 = 4.2 nM), Enabling 734-Fold Potency Enhancement

Taccalonolide A is the major plant metabolite from which the most potent taccalonolide identified to date, taccalonolide AJ, is generated via a two-step semisynthetic sequence: hydrolysis of taccalonolide A to taccalonolide B, followed by oxidation to install an epoxide group at C22-C23 [1]. Epoxidation at C22-C23 produces a 734-fold increase in potency compared to the non-epoxidized parent taccalonolide B, yielding taccalonolide AJ with an IC50 of 4.2 nM in HeLa cells . The natural taccalonolides exhibit IC50 values spanning from 23 nM (taccalonolide AF) to >50 μM, while epoxidized derivatives consistently show sub-nanomolar potencies [2].

Semisynthesis Structure-activity relationship Epoxidation

Taccalonolide A Requires Light-Protected Storage at 4°C for Long-Term Stability, with RT Storage Limited to Short-Term Use Only

Technical datasheets specify that taccalonolide A is light-sensitive and requires storage at 4°C for long-term stability, with room temperature storage acceptable only for short-term periods . Long-term storage at 4°C is recommended for up to 6 months after receipt, while storage in solvent at -80°C extends stability to 6 months and -20°C to 1 month [1].

Stability Storage conditions Handling requirements

Validated Research and Procurement Application Scenarios for Taccalonolide A Based on Quantitative Differentiation Evidence


Multidrug Resistance Mechanistic Studies in Pgp/MRP7-Overexpressing Cancer Models

Taccalonolide A is specifically indicated for studies investigating microtubule stabilizer activity in P-glycoprotein (Pgp)- and MRP7-mediated multidrug resistance contexts. Unlike paclitaxel, which is effluxed by Pgp and loses efficacy in SKVLB-1 and other resistant lines, taccalonolide A retains cytotoxic activity with an IC50 of 622 nM in Pgp/MRP7-overexpressing SK-OV-3 cells [1]. This differential activity profile makes taccalonolide A the appropriate selection for experiments designed to dissect resistance circumvention mechanisms or to evaluate combinatorial strategies targeting drug efflux pathways. Procurement should be prioritized when the experimental design requires a microtubule stabilizer that is a poor substrate for Pgp-mediated transport [2].

Semisynthetic Derivatization to Generate High-Potency Epoxidized Taccalonolides for SAR Exploration

Taccalonolide A is the essential chemical feedstock for generating taccalonolide AJ (IC50 = 4.2 nM) and other high-potency epoxidized derivatives via established two-step semisynthetic protocols [1]. Hydrolysis of taccalonolide A yields taccalonolide B (IC50 = 3.12 μM), which upon C22-C23 epoxidation produces AJ with a 734-fold potency increase [2]. Further epoxidation of diverse taccalonolide scaffolds yields compounds with IC50 values as low as 0.45 nM [3]. Taccalonolide A procurement is thus strategic for medicinal chemistry programs seeking to explore the full taccalonolide SAR space or to generate novel analogs with improved pharmacokinetic properties, given the short systemic half-life limitations (8.1–44 min) of existing derivatives .

Microtubule Dynamics Studies Requiring Distinct Catastrophe Inhibition Profiles

Taccalonolide A is the appropriate selection for live-cell microtubule dynamics experiments where differential effects on catastrophe frequency are the primary readout. Compared to paclitaxel, taccalonolides (including taccalonolide A) demonstrate more pronounced inhibition of microtubule catastrophe events, suggesting superior stabilization of microtubule plus ends [1]. Additionally, at antiproliferative concentrations, taccalonolide A induces interphase microtubule bundling—an effect that requires paclitaxel concentrations 31-fold higher than its IC50 [2]. These mechanistic distinctions support the use of taccalonolide A as a non-redundant tool compound for investigating microtubule plus-end regulation and for comparative studies of aster formation and resolution dynamics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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